molecular formula C12H11BrN4O4S2 B4761261 N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide

N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide

Cat. No. B4761261
M. Wt: 419.3 g/mol
InChI Key: LCWQUHMXFPMYBO-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide, also known as NSC-231634, is a chemical compound that has gained significant attention from the scientific community due to its potential as an anticancer agent. This compound was first synthesized and characterized in the early 2000s and has since been the subject of numerous studies aimed at understanding its mechanism of action and potential applications in cancer treatment.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide is not fully understood, but it is thought to act by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in a variety of cancer cells and plays a key role in regulating the pH of the tumor microenvironment. By inhibiting CAIX, N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide may disrupt the pH balance of the tumor microenvironment, leading to cancer cell death.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. Additionally, this compound has been shown to decrease the expression of several genes involved in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide has several advantages as an experimental compound, including its high potency and selectivity for cancer cells. However, its low solubility in water can make it difficult to work with in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects of this compound and its optimal dosage for use in cancer treatment.

Future Directions

There are several potential future directions for research on N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide. One area of interest is the development of more effective delivery methods for this compound, such as nanoparticle-based delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide and its potential applications in combination with other cancer treatments. Finally, more research is needed to explore the potential side effects and toxicity of this compound in vivo, as well as its potential applications in other disease states beyond cancer.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound exhibits potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown promising results, with N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide demonstrating significant antitumor activity in mouse models of breast and lung cancer.

properties

IUPAC Name

1-[(5-bromofuran-2-carbonyl)amino]-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O4S2/c13-10-6-5-9(21-10)11(18)16-17-12(22)15-7-1-3-8(4-2-7)23(14,19)20/h1-6H,(H,16,18)(H2,14,19,20)(H2,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWQUHMXFPMYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NNC(=O)C2=CC=C(O2)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-bromofuran-2-yl)carbonyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide
Reactant of Route 2
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N-[4-(aminosulfonyl)phenyl]-2-(5-bromo-2-furoyl)hydrazinecarbothioamide

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